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Compound of Interest

Compound Name: aStAx-35R

Cat. No.: B12370975 Get Quote

Disclaimer: The compound "aStAx-35R" did not yield specific results in scientific literature

searches. The following application notes and protocols are based on extensive research on

Astaxanthin, a closely related and well-studied xanthophyll carotenoid. It is presumed that

aStAx-35R is a specific formulation or derivative of astaxanthin, and these guidelines should

be adapted based on the specific properties of the aStAx-35R product.

Introduction
Astaxanthin is a naturally occurring carotenoid pigment found in various microorganisms and

marine animals.[1][2] It is a potent antioxidant with anti-inflammatory, anti-cancer, and

neuroprotective properties demonstrated in numerous preclinical studies.[3][4][5] This

document provides detailed application notes and protocols for the administration of

astaxanthin in rodent models, intended for researchers, scientists, and drug development

professionals.

Quantitative Data Summary
The following tables summarize key quantitative data from various studies on astaxanthin

administration in rodent models.

Table 1: Pharmacokinetic Parameters of Astaxanthin in Rats
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Administrat
ion Route

Dose
(mg/kg)

Cmax (µg/L) Tmax (h)
AUC
(µg·min/mL)

Clearance
(CL)

Intravenous 5 - - 39.4 (± 9.90) -

10 - - -
Slower than 5

mg/kg

20 - - 61.0 (± 15.7)
Slower than 5

mg/kg

Oral 100 - - - -

200 - - - -

Intragastric 35 - - - -

500 55.7 8 - -

Data compiled from multiple sources.[6][7][8] The pharmacokinetic parameters of astaxanthin

were found to be dose-dependent after intravenous administration but dose-independent after

oral administration in rats.[3][4][6]

Table 2: Toxicology and Safety Data of Astaxanthin in Rodents
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Species Study Duration
NOAEL (mg/kg
bw/day)

Key Findings

Rats 13 weeks 1033

No evidence of

toxicity. Discoloration

of feces and yellow

pigmentation of

adipose tissue

observed.[9]

Rats 90 days
Male: 465, Female:

557

No treatment-related

biologically significant

adverse effects noted.

[10]

Mice Gestation Period >500

No adverse effects on

pregnant mice or their

offspring.[7][11]

Rats Acute >12,000 (LD50)

The oral LD50 of

astaxanthin-rich

biomass was greater

than 12g/kg body

weight.[10]

Mice Acute >20,000 (LD50)

The oral LD50 of

astaxanthin was

greater than 20 g/kg

body weight.[11]

NOAEL: No-Observed-Adverse-Effect Level.

Experimental Protocols
Animal Models

Species: Wistar or Sprague-Dawley rats are commonly used for pharmacokinetic and

general toxicity studies.[4][8] C57BL/6 mice are often used for efficacy studies, particularly in

models of neurodegenerative diseases.
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Health Status: Animals should be healthy, specific-pathogen-free (SPF), and acclimated to

the laboratory environment for at least one week prior to the experiment.

Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access

to standard chow and water are recommended.

Preparation of Astaxanthin Formulation
Astaxanthin is a lipophilic compound and requires appropriate formulation for administration.

[12]

For Oral Gavage: Astaxanthin can be suspended in an edible oil (e.g., corn oil, olive oil, or

glycerin).[13] A common method is to dissolve the astaxanthin powder in the oil using a

vortex mixer and gentle warming if necessary.

For Intravenous Injection: Due to its poor water solubility, a specialized formulation such as a

lipid emulsion or a solution with a suitable solubilizing agent (e.g., DMSO, though caution is

advised for potential toxicity) is required.

For Dietary Admixture: Astaxanthin can be mixed directly into the rodent chow. The

concentration should be calculated based on the average daily food consumption to achieve

the desired dose in mg/kg body weight.

Administration Protocols
Protocol 3.3.1: Oral Gavage Administration

Animal Fasting: Fast the animals overnight (approximately 12 hours) before administration to

ensure proper absorption, but allow free access to water.

Dosage Calculation: Calculate the volume of the astaxanthin suspension to be administered

based on the animal's body weight and the desired dose.

Administration: Administer the suspension directly into the stomach using a ball-tipped

gavage needle.

Post-Administration: Return the animal to its cage and provide access to food after a

designated period (e.g., 2 hours).
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Protocol 3.3.2: Intravenous Injection

Animal Restraint: Properly restrain the animal. For rats, a tail vein injection is common.

Dosage Calculation: Calculate the injection volume based on the animal's body weight and

the concentration of the astaxanthin solution.

Injection: Slowly inject the solution into the lateral tail vein using a sterile syringe and needle

(e.g., 27-gauge).

Observation: Monitor the animal for any immediate adverse reactions.

Sample Collection and Analysis
Protocol 3.4.1: Blood Sampling for Pharmacokinetic Analysis

Collection Time Points: Collect blood samples at predetermined time points after

administration (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).[6]

Collection Method: Blood can be collected via the tail vein, saphenous vein, or, for terminal

studies, cardiac puncture.

Sample Processing: Collect blood in tubes containing an anticoagulant (e.g., EDTA).

Centrifuge to separate plasma.

Storage: Store plasma samples at -80°C until analysis.

Analysis: Astaxanthin concentrations in plasma are typically determined using High-

Performance Liquid Chromatography (HPLC).

Visualizations
Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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